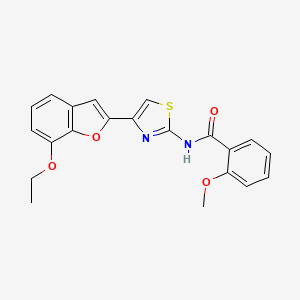
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-methoxybenzamide, also known as 2B-FL, is a novel small molecule that has been developed as a fluorescent probe for the detection of autophagy in cells. Autophagy is a cellular process that involves the degradation of damaged or unwanted cellular components, and it plays a critical role in maintaining cellular homeostasis. The ability to monitor autophagy in cells is important for understanding its role in various cellular processes and for developing new therapies for diseases such as cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-methoxybenzamide and its derivatives have been explored for their antimicrobial properties. Desai et al. (2013) synthesized a series of compounds structurally related to this compound and found that they exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi. This indicates the potential of these compounds in therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Radiolabeling and Imaging Applications
The compound and its related derivatives have also been used in the development of radiolabeled agents for imaging purposes. Hamill et al. (1996) developed radiolabeled, nonpeptide angiotensin II antagonists, which are potent and selective ligands for the AT1 receptor, indicating the potential of these compounds in medical imaging, particularly for receptor imaging (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).
Anticancer Properties
The anticancer potential of compounds related to this compound has been explored in several studies. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of derivatives structurally similar to the compound and found that these complexes exhibited fluorescence properties and anticancer activity against human breast cancer cell lines, indicating their potential in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Synthesis and Quality Control Methods for Anticonvulsants
Compounds structurally related to this compound have been synthesized and identified as potential anticonvulsants. Sych et al. (2018) developed methods for identifying, determining impurities, and quantifying these compounds, which are crucial steps in the standardization and quality control of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Mécanisme D'action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
Benzofuran derivatives have been reported to exhibit potential anticancer activity . The compound’s mode of action could be related to its ability to inhibit cell growth in various cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways related to these biological activities.
Result of Action
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-17-10-6-7-13-11-18(27-19(13)17)15-12-28-21(22-15)23-20(24)14-8-4-5-9-16(14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMGSSKSYWNHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)
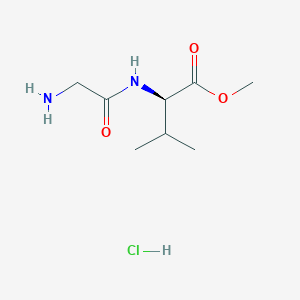
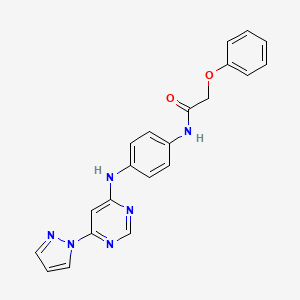
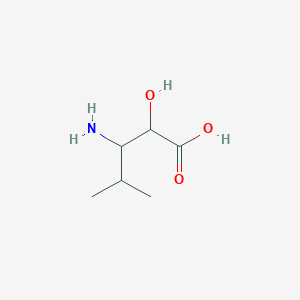
![1-(4-Methoxybenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2597455.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2597456.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2597457.png)
![(Z)-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2597459.png)
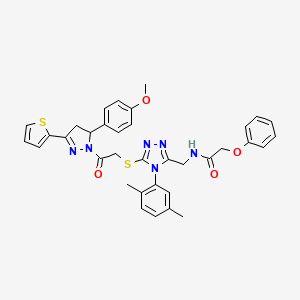
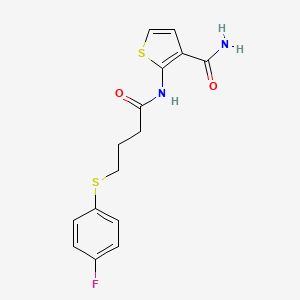
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597462.png)
![N~6~-[2-(diethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2597464.png)